Welcome to the BenchChem Online Store!
molecular formula C8H8N2O3 B2428623 6-Nitro-2,3-dihydrobenzofuran-5-amine CAS No. 84594-78-5

6-Nitro-2,3-dihydrobenzofuran-5-amine

Cat. No. B2428623
M. Wt: 180.163
InChI Key: BTYCNIIIWYDUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04411910

Procedure details

89 g of N-(6-nitro-2,3-dihydrobenzo[b]furan-5-yl)acetamide in 1 l of ethanol and 400 ml of hydrochloric acid is refluxed for 2 hours and concentrated. The residue is combined with 2 N sodium hydroxide solution/ethyl acetate, the aqueous phase is again extracted once with ethyl acetate, and the combined organic phases are concentrated, thus obtaining from ethyl acetate 66 g of 6-nitro-2,3-dihydrobenzo[b]furan-5-amine, mp 152° C.
Name
N-(6-nitro-2,3-dihydrobenzo[b]furan-5-yl)acetamide
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([NH:13]C(=O)C)=[CH:6][C:7]2[CH2:11][CH2:10][O:9][C:8]=2[CH:12]=1)([O-:3])=[O:2]>C(O)C.Cl>[N+:1]([C:4]1[C:5]([NH2:13])=[CH:6][C:7]2[CH2:11][CH2:10][O:9][C:8]=2[CH:12]=1)([O-:3])=[O:2]

Inputs

Step One
Name
N-(6-nitro-2,3-dihydrobenzo[b]furan-5-yl)acetamide
Quantity
89 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=CC2=C(OCC2)C1)NC(C)=O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Name
Quantity
400 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is again extracted once with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phases are concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=CC2=C(OCC2)C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.